molecular formula C8H10BrN5O2 B604465 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal CAS No. 169776-86-7

3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal

Cat. No.: B604465
CAS No.: 169776-86-7
M. Wt: 288.1g/mol
InChI Key: NYGXMHAESZUNSS-UHFFFAOYSA-N
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Description

3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound is characterized by the presence of an amino group, a bromine atom, and an oxopropanal group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal typically involves multi-step organic reactions. One common method includes the bromination of a purine derivative followed by the introduction of an amino group through nucleophilic substitution. The final step involves the formation of the oxopropanal group via an oxidation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropanal group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol, resulting in the formation of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-hydroxypropanal.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-hydroxypropanal.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in nucleotide analogs and their interactions with enzymes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the amino and bromine groups allows it to form specific interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Amino-3H-purin-3-yl)-2-oxopropanal: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-(6-Amino-8-chloro-3H-purin-3-yl)-2-oxopropanal: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    3-(6-Amino-8-methyl-3H-purin-3-yl)-2-oxopropanal: The presence of a methyl group instead of bromine alters its steric and electronic properties.

Uniqueness

The presence of the bromine atom in 3-(6-Amino-8-bromo-3H-purin-3-yl)-2-oxopropanal makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or methyl groups can significantly influence the compound’s chemical reactivity and biological interactions.

Properties

IUPAC Name

3-(8-bromo-6-imino-7H-purin-3-yl)-2-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h2-3,10H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYPIWUPXRIYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=N)C2=C(N1CC(=O)C=O)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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